1-[[2-(2,4-Dichlorophenyl)-4-(2,2,3,3,3-pentadeuteriopropyl)-1,3-dioxolan-2-yl]methyl]-1,2,4-triazole
Overview
Description
- The triazole ring can be introduced via a cyclization reaction involving hydrazine derivatives and appropriate precursors.
- The reaction conditions often include the use of solvents like ethanol or acetonitrile and heating to facilitate the cyclization process.
Deuteration:
- The incorporation of deuterium atoms (pentadeuteriopropyl group) can be achieved through deuterium exchange reactions using deuterated reagents or solvents.
Industrial Production Methods:
- Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity.
- Continuous flow reactors and automated synthesis platforms can be employed to scale up the production process efficiently.
Types of Reactions:
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Oxidation:
- The compound can undergo oxidation reactions, particularly at the triazole ring or the dioxolane ring.
- Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
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Reduction:
- Reduction reactions can target the triazole ring or the dichlorophenyl group.
- Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
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Substitution:
- The compound can participate in nucleophilic substitution reactions, especially at the dichlorophenyl group.
- Reagents like sodium methoxide or potassium tert-butoxide can facilitate these reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products:
- Oxidation products may include hydroxylated derivatives.
- Reduction products may involve dechlorinated or hydrogenated derivatives.
- Substitution reactions can yield various substituted phenyl derivatives.
Chemistry:
- The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
- It serves as a precursor for the synthesis of other triazole-containing compounds.
Biology:
- In biological research, the compound can be used to study enzyme interactions and metabolic pathways involving triazole derivatives.
Medicine:
- The compound has potential applications in medicinal chemistry, particularly in the development of antifungal and antimicrobial agents.
- Its structural features make it a candidate for drug design and discovery.
Industry:
- The compound can be utilized in the development of agrochemicals, such as herbicides and fungicides.
- It may also find applications in material science for the synthesis of polymers and advanced materials.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[[2-(2,4-Dichlorophenyl)-4-(2,2,3,3,3-pentadeuteriopropyl)-1,3-dioxolan-2-yl]methyl]-1,2,4-triazole typically involves multiple steps:
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Formation of the Dioxolane Ring:
- The dioxolane ring can be synthesized by reacting a suitable diol with an aldehyde or ketone under acidic conditions.
- For example, 2,4-dichlorobenzaldehyde can be reacted with a diol in the presence of an acid catalyst to form the dioxolane ring.
Mechanism of Action
The mechanism of action of 1-[[2-(2,4-Dichlorophenyl)-4-(2,2,3,3,3-pentadeuteriopropyl)-1,3-dioxolan-2-yl]methyl]-1,2,4-triazole involves its interaction with specific molecular targets and pathways:
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Molecular Targets:
- The compound can target enzymes involved in metabolic pathways, particularly those related to triazole metabolism.
- It may inhibit or modulate the activity of enzymes such as cytochrome P450.
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Pathways Involved:
- The compound can interfere with the biosynthesis of ergosterol, a key component of fungal cell membranes, making it effective as an antifungal agent.
- It may also affect other biochemical pathways involving triazole derivatives.
Comparison with Similar Compounds
Propiconazole: Another triazole derivative used as a fungicide.
Tebuconazole: A triazole-based fungicide with similar structural features.
Fluconazole: A triazole antifungal agent used in medicine.
Comparison:
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Uniqueness:
- The presence of the pentadeuteriopropyl group in 1-[[2-(2,4-Dichlorophenyl)-4-(2,2,3,3,3-pentadeuteriopropyl)-1,3-dioxolan-2-yl]methyl]-1,2,4-triazole distinguishes it from other triazole compounds.
- This deuterium incorporation can enhance the compound’s stability and alter its metabolic profile.
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Structural Differences:
- While propiconazole and tebuconazole share the triazole ring, they lack the deuterated side chain present in this compound.
- Fluconazole, although a triazole, has a different substitution pattern and is primarily used in medical applications.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
1-[[2-(2,4-dichlorophenyl)-4-(2,2,3,3,3-pentadeuteriopropyl)-1,3-dioxolan-2-yl]methyl]-1,2,4-triazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17Cl2N3O2/c1-2-3-12-7-21-15(22-12,8-20-10-18-9-19-20)13-5-4-11(16)6-14(13)17/h4-6,9-10,12H,2-3,7-8H2,1H3/i1D3,2D2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STJLVHWMYQXCPB-ZBJDZAJPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1COC(O1)(CN2C=NC=N2)C3=C(C=C(C=C3)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])CC1COC(O1)(CN2C=NC=N2)C3=C(C=C(C=C3)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17Cl2N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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